3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-15(22)16-6-4-9-19(12-16)26(23,24)21(14-18-8-5-11-25-18)13-17-7-2-3-10-20-17/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQAYRCRWCGZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan and pyridine derivatives. These derivatives are then reacted with benzenesulfonamide under specific conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medical applications include the development of new drugs or therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Industry: In industry, the compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Key Observations :
Physicochemical and Electronic Properties
The acetyl group in the target compound increases electron-withdrawing effects compared to methyl () or chloro () substituents. The pyridine and furan rings contribute to π-π stacking and hydrogen bonding, which influence solubility and crystallinity. Molecular weights range from 264.3 (S20e ) to 419.5 (target compound), suggesting higher lipophilicity for the latter.
Crystallographic and Structural Data
The Cambridge Structural Database (CSD ) contains entries for similar sulfonamides, enabling comparisons of bond lengths and packing interactions. For example, C–H···O interactions dominate in related compounds , but the acetyl group may introduce additional hydrogen-bonding motifs.
Biological Activity
The compound 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
This compound is synthesized through a multi-step process involving the reaction of furan and pyridine derivatives with benzenesulfonyl chlorides. The synthesis typically yields high purity compounds, which are crucial for biological testing.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₃S |
| Molecular Weight | 304.36 g/mol |
| Functional Groups | Sulfonamide, Ketone |
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamide derivatives, it was found that compounds similar to this compound showed promising results against various bacterial strains.
Table 2: Antimicrobial Activity Data (MIC values)
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-acetyl-N-(furan-2-ylmethyl)... | E. coli | 6.72 |
| 3-acetyl-N-(furan-2-ylmethyl)... | S. aureus | 6.63 |
| 3-acetyl-N-(furan-2-ylmethyl)... | Pseudomonas aeruginosa | 8.00 |
These findings suggest that the compound possesses significant antibacterial activity, comparable to established antibiotics.
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has also been evaluated for anti-inflammatory effects. A study reported that certain sulfonamide derivatives significantly inhibited carrageenan-induced paw edema in rats, demonstrating their potential as anti-inflammatory agents.
Case Study: Anti-inflammatory Efficacy
In an experimental setup, compounds were administered to rats, and the reduction in edema was measured at different time intervals:
- Compound A : 94.69% inhibition at 1 hour
- Compound B : 89.66% inhibition at 2 hours
- Compound C : 87.83% inhibition at 3 hours
These results indicate that the compound may be effective in reducing inflammation, which is critical for developing new therapeutic agents for inflammatory diseases.
The biological activity of sulfonamides is largely attributed to their ability to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA). This mechanism disrupts the synthesis of nucleic acids and ultimately leads to bacterial cell death. Additionally, anti-inflammatory effects may arise from the inhibition of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
